2,3-Difluorocinnamic acid
CAS No.: 236746-13-7
Cat. No.: VC20843107
Molecular Formula: C9H6F2O2
Molecular Weight: 184.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 236746-13-7 |
---|---|
Molecular Formula | C9H6F2O2 |
Molecular Weight | 184.14 g/mol |
IUPAC Name | (E)-3-(2,3-difluorophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
Standard InChI Key | NVQHKPLMLCHFSU-SNAWJCMRSA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O |
SMILES | C1=CC(=C(C(=C1)F)F)C=CC(=O)O |
Canonical SMILES | C1=CC(=C(C(=C1)F)F)C=CC(=O)O |
Introduction
Chemical Structure and Physical Properties
Structural Characteristics
2,3-Difluorocinnamic acid features a phenyl ring with fluorine substitutions at positions 2 and 3, connected to an acrylic acid moiety. The compound has the molecular formula C9H6F2O2 and a molecular weight of 184.142 g/mol . The presence of the trans (E) configuration at the carbon-carbon double bond is a notable structural feature, as indicated in its InChI representation: InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ .
Physical and Chemical Properties
The detailed physical and chemical properties of 2,3-Difluorocinnamic acid are presented in the following table:
Computational Chemistry Properties
The computational chemistry parameters of 2,3-Difluorocinnamic acid provide insights into its potential reactivity and behavior in biological systems:
Property | Value |
---|---|
XlogP | 21 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Heavy Atom Count | 13 |
Topological Polar Surface Area | 37.3 |
Complexity | 216 |
Defined Bond Stereocenter Count | 1 |
Undefined Bond Stereocenter Count | 0 |
Covalently-Bonded Unit Count | 1 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,3-Difluorocinnamic acid typically follows established methods for preparing substituted cinnamic acids. The most common approach involves condensation reactions such as the Knoevenagel condensation, which utilizes fluorinated benzaldehydes and malonic acid as starting materials. Specifically for 2,3-Difluorocinnamic acid, the synthesis would begin with 2,3-difluorobenzaldehyde as the key precursor.
Applications and Research
Current Research Applications
Although specific research focusing exclusively on 2,3-Difluorocinnamic acid appears to be limited, related compounds such as 2,4-difluorocinnamic acid and 3,4-difluorocinnamic acid have established applications in various research fields. The presence of the 2,3-difluoro substitution pattern on the aromatic ring confers unique properties that may be valuable in medicinal chemistry and materials science.
Pharmaceutical Applications
Analytical Identification
Spectral and Structural Identifiers
For analytical purposes, 2,3-Difluorocinnamic acid can be identified using various structural identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
InChI Key | NVQHKPLMLCHFSU-SNAWJCMRSA-N |
SMILES | C1=CC(=C(C(=C1)F)F)C=CC(=O)O |
PubChem Compound ID | 5702854 |
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